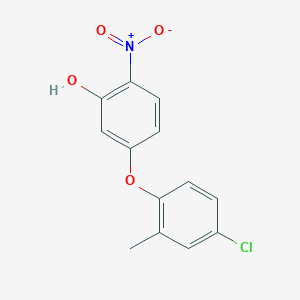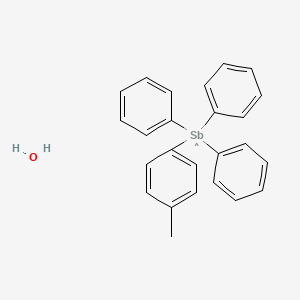
Pyridazine-3,5-diamine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine-3,5-diamine can be achieved through various methods, including the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope. Another method involves the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which provides 1,6-dihydropyridazines that can be converted to pyridazines in the presence of sodium hydroxide .
For the synthesis of 2,4,6-trinitrophenol, nitration of phenol is the most common method. This involves treating phenol with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of trinitrophenol .
Industrial Production Methods
Industrial production of pyridazine-3,5-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol is carried out in controlled environments to manage the exothermic nature of the nitration process and to ensure safety due to the compound’s explosive properties .
Chemical Reactions Analysis
Types of Reactions
Pyridazine-3,5-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups on the pyridazine ring can be replaced by other substituents.
2,4,6-Trinitrophenol undergoes reactions typical of nitroaromatic compounds, such as:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like iron and hydrochloric acid.
Nitration: Further nitration can occur under specific conditions, although it is already highly nitrated.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids (e.g., sulfuric acid for nitration). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines and reduced forms of trinitrophenol, such as triaminophenol.
Scientific Research Applications
Pyridazine-3,5-diamine and 2,4,6-trinitrophenol have several scientific research applications:
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules and materials.
Medicine: Trinitrophenol has been used historically as an antiseptic and in burn treatments.
Industry: Trinitrophenol is used in the manufacture of explosives and dyes.
Mechanism of Action
The mechanism of action of pyridazine-3,5-diamine involves its interaction with various biological targets, such as enzymes and receptors. The amino groups on the pyridazine ring can form hydrogen bonds with active sites, modulating the activity of the target molecules .
2,4,6-Trinitrophenol exerts its effects primarily through its nitro groups, which can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A six-membered ring with two adjacent nitrogen atoms, similar to pyridazine-3,5-diamine but without the amino groups.
Picric Acid: Another name for 2,4,6-trinitrophenol, a highly nitrated phenol with explosive properties.
Uniqueness
Pyridazine-3,5-diamine;2,4,6-trinitrophenol is unique due to the combination of the pyridazine and trinitrophenol moieties, which imparts distinct chemical and biological properties
Properties
CAS No. |
61071-14-5 |
|---|---|
Molecular Formula |
C10H9N7O7 |
Molecular Weight |
339.22 g/mol |
IUPAC Name |
pyridazine-3,5-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H6N4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;5-3-1-4(6)8-7-2-3/h1-2,10H;1-2H,(H4,5,6,8) |
InChI Key |
BUBLSYWKLASISU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=NN=C1N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)



![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)




![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)

![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)


